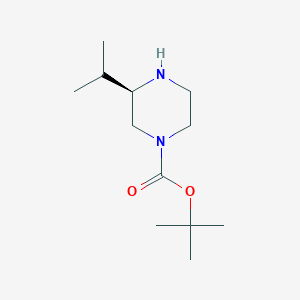

(R)-1-Boc-3-isopropyl-piperazine

描述

®-1-Boc-3-isopropyl-piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ®-1-Boc-3-isopropyl-piperazine compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an isopropyl group at the third position of the piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-isopropyl-piperazine typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperazine.

Protection: The nitrogen atoms of piperazine are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Alkylation: The protected piperazine is then subjected to alkylation with isopropyl bromide (or another suitable isopropylating agent) to introduce the isopropyl group at the third position of the piperazine ring.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-3-isopropyl-piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: ®-1-Boc-3-isopropyl-piperazine undergoes various chemical reactions, including:

Substitution Reactions:

Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Oxidation and Reduction Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones, and the nitrogen atoms can undergo reduction reactions to form secondary or tertiary amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically employed.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products:

Substitution Reactions: Various substituted piperazines with different functional groups.

Deprotection Reactions: Free amine derivatives.

Oxidation and Reduction Reactions: Corresponding alcohols, ketones, secondary, and tertiary amines.

科学研究应用

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations allows researchers to modify its structure to enhance biological activity. For example, derivatives of (R)-1-Boc-3-isopropyl-piperazine have been explored for their potential as antagonists or agonists at different receptor sites, including dopamine and serotonin receptors .

1.2 Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that modifications to the piperazine ring can significantly influence the pharmacological properties of compounds derived from this compound. For instance, changing substituents on the piperazine nitrogen or altering the Boc group can lead to variations in receptor affinity and selectivity . Such studies are essential for optimizing drug candidates for specific therapeutic targets.

Therapeutic Applications

2.1 Antipsychotic and Antidepressant Agents

Research has indicated that piperazine derivatives can exhibit antipsychotic and antidepressant activities by modulating neurotransmitter systems in the brain. The design of novel compounds based on this compound has led to the identification of new candidates that target dopamine D2/D3 receptors and serotonin receptors, showing promise for treating disorders like schizophrenia and depression .

2.2 Cancer Therapy

Emerging studies suggest that piperazine-based compounds can also be effective in cancer therapy. For example, derivatives have been investigated for their ability to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival . The structural flexibility provided by this compound allows for the development of targeted therapies with improved efficacy and reduced side effects.

Case Studies

作用机制

The mechanism of action of ®-1-Boc-3-isopropyl-piperazine depends on its specific application. In pharmaceutical research, the compound may act as an enzyme inhibitor or receptor ligand. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The isopropyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes and interact with intracellular targets. The molecular targets and pathways involved vary depending on the specific biological system being studied.

相似化合物的比较

(S)-1-Boc-3-isopropyl-piperazine: The enantiomer of ®-1-Boc-3-isopropyl-piperazine with similar chemical properties but different biological activity.

1-Boc-4-isopropyl-piperazine: A structural isomer with the isopropyl group at the fourth position instead of the third.

1-Boc-3-methyl-piperazine: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness: ®-1-Boc-3-isopropyl-piperazine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the isopropyl group. This combination of features allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.

生物活性

(R)-1-Boc-3-isopropyl-piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H24N2O2

- CAS Number : 928025-63-2

- Molecular Weight : 228.34 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in synthetic organic chemistry .

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The Boc group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with target sites.

Target Interactions

- CXCR4 Antagonism : Research indicates that piperazine derivatives, including this compound, can act as antagonists for the CXCR4 receptor, which plays a crucial role in various physiological processes, including immune response and cancer metastasis .

- Neurotransmitter Modulation : Compounds with piperazine scaffolds are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are vital in treating psychiatric disorders .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study 1: CXCR4 Antagonism

In a study focused on developing new CXCR4 antagonists, derivatives of piperazine were synthesized and evaluated for their potency against the CXCR4 receptor. The results indicated that modifications to the piperazine ring could enhance receptor binding affinity and selectivity, suggesting that this compound could serve as a lead compound for further development .

Study 2: Neuropharmacological Effects

Another research effort investigated the neuropharmacological effects of piperazine derivatives. The study found that compounds similar to this compound exhibited significant activity at serotonin receptors, indicating potential applications in treating depression and anxiety disorders. The specific effects on receptor subtypes were noted as critical for therapeutic efficacy .

属性

IUPAC Name |

tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLAQCKNCBYTIF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583066 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-63-2 | |

| Record name | tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。